molecular formula C7H10Cl3NO4 B12063088 L-Glutamic acid gamma-(2,2,2-trichloroethyl) ester

L-Glutamic acid gamma-(2,2,2-trichloroethyl) ester

Cat. No.: B12063088
M. Wt: 278.5 g/mol
InChI Key: ZKAVMZAGITUCAX-UHFFFAOYSA-N
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Description

L-Glutamic acid gamma-(2,2,2-trichloroethyl) ester is a derivative of L-glutamic acid, an important amino acid involved in various metabolic processes. This compound is characterized by the presence of a trichloroethyl group attached to the gamma position of the glutamic acid molecule. It has the molecular formula C7H10Cl3NO4 and a molecular weight of 278.52 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutamic acid gamma-(2,2,2-trichloroethyl) ester typically involves the esterification of L-glutamic acid with 2,2,2-trichloroethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The purity of the final product is typically ensured through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

L-Glutamic acid gamma-(2,2,2-trichloroethyl) ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

L-Glutamic acid gamma-(2,2,2-trichloroethyl) ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of L-Glutamic acid gamma-(2,2,2-trichloroethyl) ester involves its hydrolysis to release L-glutamic acid and 2,2,2-trichloroethanol. L-glutamic acid is a key neurotransmitter in the central nervous system and plays a crucial role in synaptic transmission and plasticity. The trichloroethyl group may also interact with cellular components, potentially affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • L-Glutamic acid gamma-(4-methoxy-beta-naphthylamide)
  • L-Glutamic acid gamma-(alpha-naphthylamide) monohydrate
  • L-Glutamic acid gamma-monohydroxamate
  • L-Glutamic acid 5-tert-butyl ester

Uniqueness

L-Glutamic acid gamma-(2,2,2-trichloroethyl) ester is unique due to the presence of the trichloroethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research studies .

Properties

Molecular Formula

C7H10Cl3NO4

Molecular Weight

278.5 g/mol

IUPAC Name

2-amino-5-oxo-5-(2,2,2-trichloroethoxy)pentanoic acid

InChI

InChI=1S/C7H10Cl3NO4/c8-7(9,10)3-15-5(12)2-1-4(11)6(13)14/h4H,1-3,11H2,(H,13,14)

InChI Key

ZKAVMZAGITUCAX-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)OCC(Cl)(Cl)Cl)C(C(=O)O)N

Origin of Product

United States

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